molecular formula C47H63N11O7 B10847444 c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2

c[Nle-Nle-D-Nal(2')-Arg-Trp-Glu]-NH2

Cat. No.: B10847444
M. Wt: 894.1 g/mol
InChI Key: TYFFXNLNRYRUAU-LFSOJSGESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The replacement of Proline (6) residue and the dicarboxylic acid linker with 2,3-pyrazine-dicarboxylic acid has been shown to furnish a highly selective hMC3R partial agonist and antagonist . The placement of Norleucine (Nle) residues in specific positions further enhances the selectivity and potency of the compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing large quantities of peptides with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

C[Nle-Nle-D-Nal(2’)-Arg-Trp-Glu]-NH2: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activity and stability .

Comparison with Similar Compounds

Similar Compounds

  • C[Nle-Arg-D-Nal(2’)-Arg-Trp-Glu]-NH2
  • C[Nle-Arg-D-Phe-Arg-Trp-Glu]-NH2
  • C[Nle-Asp-D-Nal(2’)-Arg-Trp-Glu]-NH2
  • C[Nle-Gln-D-Nal(2’)-Arg-Trp-Glu]-NH2
  • C[Nle-Glu-D-Nal(2’)-Arg-Trp-Glu]-NH2

Uniqueness

C[Nle-Nle-D-Nal(2’)-Arg-Trp-Glu]-NH2: is unique due to its specific placement of Norleucine residues, which enhances its selectivity and potency for the melanocortin-3 receptor. This makes it a valuable tool for studying the physiological functions of this receptor and developing new therapeutic agents .

Properties

Molecular Formula

C47H63N11O7

Molecular Weight

894.1 g/mol

IUPAC Name

(2S,5S,8R,11S,14S,17S)-2,5-dibutyl-11-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carboxamide

InChI

InChI=1S/C47H63N11O7/c1-3-5-15-35-42(61)55-36(16-6-4-2)43(62)57-38(25-28-19-20-29-12-7-8-13-30(29)24-28)45(64)56-37(18-11-23-51-47(49)50)44(63)58-39(26-31-27-52-33-17-10-9-14-32(31)33)46(65)54-34(41(48)60)21-22-40(59)53-35/h7-10,12-14,17,19-20,24,27,34-39,52H,3-6,11,15-16,18,21-23,25-26H2,1-2H3,(H2,48,60)(H,53,59)(H,54,65)(H,55,61)(H,56,64)(H,57,62)(H,58,63)(H4,49,50,51)/t34-,35-,36-,37-,38+,39-/m0/s1

InChI Key

TYFFXNLNRYRUAU-LFSOJSGESA-N

Isomeric SMILES

CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCCC

Canonical SMILES

CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CCC(=O)N1)C(=O)N)CC2=CNC3=CC=CC=C32)CCCN=C(N)N)CC4=CC5=CC=CC=C5C=C4)CCCC

Origin of Product

United States

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